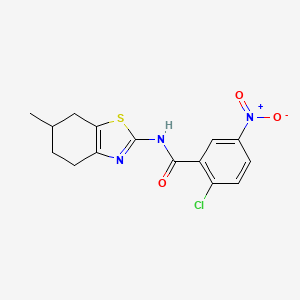

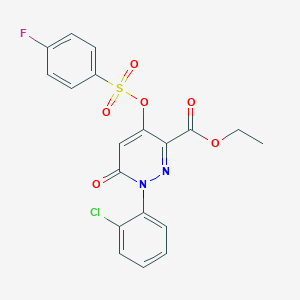

![molecular formula C9H14N2O B2790119 2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL CAS No. 1505678-76-1](/img/structure/B2790119.png)

2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL” is a chemical compound with the molecular formula C9H14N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a methyl group and an aminoethanol group . The InChI code for this compound is 1S/C8H12N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h2-5,11H,6-7H2,1H3 .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 152.2 . It is a solid at room temperature . The melting point of this compound is between 87-88 degrees Celsius .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in cell signaling, growth, and division .

Mode of Action

Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signaling pathways it regulates .

Biochemical Pathways

Inhibition of tyrosine kinases by similar compounds can affect various signaling pathways involved in cell growth and division . The downstream effects of this inhibition can lead to the control of diseases like leukemia .

Result of Action

Similar compounds that inhibit tyrosine kinases can lead to the disruption of cell signaling pathways, potentially controlling the growth and division of cells .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL in lab experiments is its high affinity and selectivity for α4β2 nAChRs, which allows for specific targeting of these receptors. However, this compound's moderate affinity for α7 nAChRs may lead to off-target effects in experiments where these receptors are also present. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its use in some experiments.

Orientations Futures

Future research on 2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL could focus on its potential therapeutic applications in humans, particularly in the treatment of cognitive disorders and chronic pain. Additionally, further studies could investigate the mechanism of action of this compound at the molecular level, as well as its effects on other receptors and neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound could increase its accessibility for research purposes.

Méthodes De Synthèse

2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL can be synthesized through a multi-step process starting with the reaction of 3-chloro-4-methylpyridine with sodium cyanide to form 4-methylpyridine-3-carbonitrile. This intermediate is then reacted with sodium borohydride to form 4-methylpyridin-3-ylmethanol. Finally, the amine group of the resulting compound is protected with a tert-butyloxycarbonyl group, and the hydroxyl group is deprotected using trifluoroacetic acid to yield this compound.

Applications De Recherche Scientifique

2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive function, addiction, and pain modulation. This compound has also been shown to have a moderate affinity for α7 nAChRs, which are involved in inflammation and neuroprotection.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-methylpyridin-3-yl)methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-2-3-10-6-9(8)7-11-4-5-12/h2-3,6,11-12H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJRJPOHUHOQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CNCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)

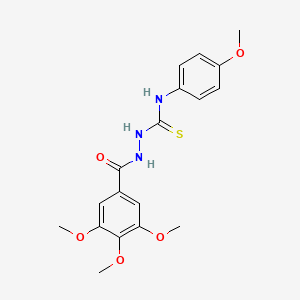

![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)

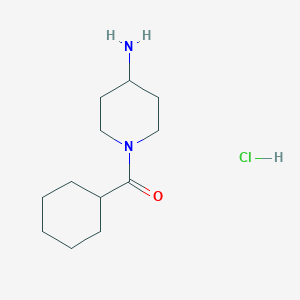

![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2790043.png)

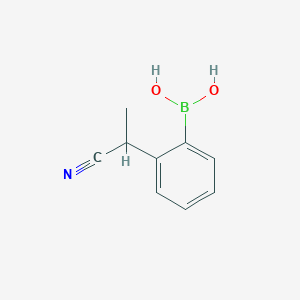

![1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2790044.png)

![3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2790047.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-YL-propyl)-amine dihydrochloride](/img/structure/B2790049.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,4-dimethylphenyl)acetamide](/img/structure/B2790054.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2790056.png)